![molecular formula C17H19ClO B3050129 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol CAS No. 23802-14-4](/img/structure/B3050129.png)
4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol
Overview
Description
4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol (BCPC) is a chemical compound that belongs to the family of cresols. It is widely used in scientific research for its antibacterial and antifungal properties. BCPC is known to inhibit the growth of various microorganisms, making it a valuable tool in the study of microbiology.
Mechanism of Action
The mechanism of action of 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol has also been shown to inhibit the synthesis of DNA and RNA, which may contribute to its antibacterial and antifungal properties.
Biochemical and Physiological Effects:
4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol has been shown to have minimal toxicity in mammals, with no significant effects on biochemical or physiological parameters. However, it should be noted that 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol has not been extensively studied in humans, and its long-term effects are not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively inexpensive and easy to obtain. However, one limitation of using 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol is that it may not be effective against all microorganisms, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol. One area of interest is its potential use as a natural preservative in food and cosmetics. Another area of interest is its potential use in the treatment of bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol and its long-term effects on human health.
Scientific Research Applications
4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol is widely used in scientific research for its antibacterial and antifungal properties. It has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol is also used as a preservative in various products, including cosmetics, food, and pharmaceuticals.
properties
IUPAC Name |
4-butan-2-yl-2-[(4-chlorophenyl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO/c1-3-12(2)14-6-9-17(19)15(11-14)10-13-4-7-16(18)8-5-13/h4-9,11-12,19H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVGSXSXEXLTAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946603 | |
Record name | 4-(Butan-2-yl)-2-[(4-chlorophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol | |
CAS RN |
23802-14-4 | |
Record name | o-Cresol, 4-sec-butyl-alpha-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023802144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Butan-2-yl)-2-[(4-chlorophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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